molecular formula C8H16N2O B3356769 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one CAS No. 68725-18-8

1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one

Cat. No. B3356769
CAS RN: 68725-18-8
M. Wt: 156.23 g/mol
InChI Key: DIYCCDOZBXVQJX-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)pyrrolidine” is a heterocyclic building block . It’s a compound with the empirical formula C6H14N2 and a molecular weight of 114.19 . It’s used in the preparation of one-dimensional coordination polymer of nickel (II) .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminoethyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Aqueous 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture solvent . The kinetics of absorption of CO2 in aqueous AEPZ was studied using a stirred cell reactor .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .

Mechanism of Action

While the specific mechanism of action for “1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one” is not available, a related compound “N-(2-Aminoethyl)-1-aziridineethanamine” is an experimental angiotensin converting enzyme 2 inhibitor investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .

Safety and Hazards

The safety data sheet for “1-(2-Aminoethyl)pyrrolidine” indicates that it is flammable and can cause skin corrosion . It’s recommended to avoid contact with skin, eyes, and clothing, and to not breathe vapors or spray mist .

Future Directions

While specific future directions for “1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one” are not available, a related compound “1-(2-aminoethyl) piperazine (AEPZ)” has been identified as a potential candidate for CO2 capture solvent, indicating potential future directions in the field of carbon capture and storage .

properties

IUPAC Name

1-(2-aminoethyl)-5-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7-3-4-8(11)10(7)6-5-9/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYCCDOZBXVQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)N1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498382
Record name 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68725-18-8
Record name 1-(2-Aminoethyl)-5-ethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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